molecular formula C10H10ClNO B069853 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one CAS No. 160129-45-3

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Cat. No. B069853
CAS RN: 160129-45-3
M. Wt: 195.64 g/mol
InChI Key: AHESNFIUAHTYGS-UHFFFAOYSA-N
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Description

“7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one” is a chemical compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.64 g/mol . The IUPAC name for this compound is 7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2 . The Canonical SMILES representation is C1CC(=O)C2=C(C=CC(=C2)Cl)NC1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place and kept sealed in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Intermediate in Pharmaceutical Synthesis

“7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one” is used as an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist. This means it plays a crucial role in the production of this important medication.

Research in Organic Chemistry

Given its unique structure, “7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one” can be used in various research applications within the field of organic chemistry . Researchers might use it to study reaction mechanisms, develop new synthetic methods, or create novel compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

The primary target of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one is the arginine vasopressin V2 receptor . This receptor plays a crucial role in the regulation of water balance in the body.

Mode of Action

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one interacts with the arginine vasopressin V2 receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The compound affects the biochemical pathways associated with the arginine vasopressin V2 receptor The downstream effects of these pathways are complex and involve various physiological processes related to water balance

Pharmacokinetics

The compound’s molecular weight (19565) and LogP value (385) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one’s action are likely related to its interaction with the arginine vasopressin V2 receptor . These effects could potentially influence water balance in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. For instance, the compound’s stability could be affected by temperature and pH . Additionally, individual factors such as genetic variations in the arginine vasopressin V2 receptor could potentially influence the compound’s efficacy.

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESNFIUAHTYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628823
Record name 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

CAS RN

160129-45-3
Record name 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Chloro-1-p-toluenesulfonyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (5 g) is added to 90% (w/w) sulfuric acid (50 ml), and the mixture is stirred at 0° C. to 10° C. for 2.5 hours. The reaction mixture is added to a cool water (50 mL) and then is neutralized by gradually adding thereto a solution of sodium hydroxide (75 g) in an appropriate amount of water with attention to exothermal reaction. The reaction mixture is cooled to 25° C., and the resulting yellowish green suspension is extracted with toluene (50 mL), and the organic layer is separated, washed with water (25 ml×2) and dried over sodium sulfate. After filtering off sodium sulfate, the filtrate is concentrated under reduced pressure to give a pale yellow crystals. The crystals are subjected to azeotropic dehydration with toluene in order to remove a slight amount of water to give 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one having a moisture content of less than 100 ppm (2.5 g, yield 89%, M.p. 103-104° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One
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50 mL
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Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 2
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 3
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 4
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 5
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Reactant of Route 6
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

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